[2-Chloro-5-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-Chloro-5-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine is a complex organic compound characterized by its unique structure, which includes multiple chlorine atoms and a cyclohexa-dienyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-Chloro-5-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong chlorinating agents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes, utilizing continuous flow reactors to ensure efficient and consistent product formation. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
[2-Chloro-5-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield partially or fully reduced products.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various reduced amines or alcohols .
Scientific Research Applications
Chemistry
In chemistry, [2-Chloro-5-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine is used as a building block for the synthesis of more complex molecules.
Biology
Biologically, this compound may be investigated for its potential effects on cellular processes. Its ability to undergo various chemical transformations makes it a candidate for studying enzyme interactions and metabolic pathways .
Medicine
In medicine, research may focus on the compound’s potential therapeutic properties. Its structural features could be explored for the development of new drugs targeting specific molecular pathways .
Industry
Industrially, this compound can be used in the production of specialty chemicals, including agrochemicals and pharmaceuticals. Its reactivity and versatility make it valuable for various manufacturing processes .
Mechanism of Action
The mechanism of action of [2-Chloro-5-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chlorine atoms and cyclohexa-dienyl ring play crucial roles in binding to these targets, potentially modulating their activity. The exact pathways and molecular interactions depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
[2-Chloro-6-(3,4,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine: Similar in structure but with different positional isomers.
[2-Chloro-4-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine: Another positional isomer with distinct chemical properties.
Uniqueness
Its ability to undergo diverse chemical reactions and its potential in various fields make it a compound of significant interest .
Properties
Molecular Formula |
C14H13Cl4N |
---|---|
Molecular Weight |
337.1 g/mol |
IUPAC Name |
2-chloro-N,N-dimethyl-5-(2,3,5-trichlorocyclohexa-2,4-dien-1-yl)aniline |
InChI |
InChI=1S/C14H13Cl4N/c1-19(2)13-5-8(3-4-11(13)16)10-6-9(15)7-12(17)14(10)18/h3-5,7,10H,6H2,1-2H3 |
InChI Key |
GSIBXLOQPGYFKA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C=CC(=C1)C2CC(=CC(=C2Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.